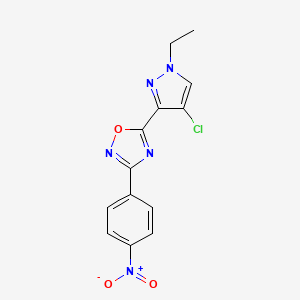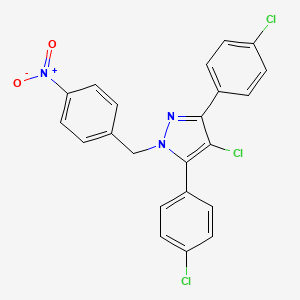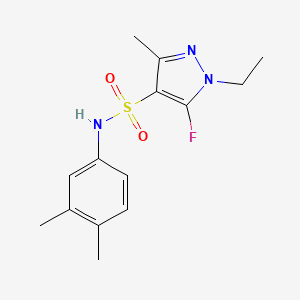
5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a pyrazole ring substituted with a chloro and ethyl group, a nitrophenyl group, and an oxadiazole ring. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-keto ester or β-diketone under acidic or basic conditions.
Substitution reactions: The chloro and ethyl groups are introduced through electrophilic substitution reactions on the pyrazole ring.
Formation of the oxadiazole ring: The oxadiazole ring is formed by the cyclization of a suitable precursor, such as a hydrazide or amidoxime, with a carboxylic acid derivative.
Coupling with the nitrophenyl group: The final step involves the coupling of the oxadiazole ring with the nitrophenyl group through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium or platinum catalyst, sodium borohydride, and iron powder with hydrochloric acid.
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Various substituted pyrazole derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Inhibition of enzymes: The compound may inhibit key enzymes involved in cellular processes, leading to antimicrobial or anticancer effects.
Interaction with DNA: The compound may intercalate into DNA, disrupting replication and transcription processes.
Modulation of signaling pathways: The compound may affect signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of an ethyl group.
5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-3-(4-aminophenyl)-1,2,4-oxadiazole: Similar structure but with an amino group instead of a nitro group.
5-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the specific combination of substituents on the pyrazole and phenyl rings, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C13H10ClN5O3 |
|---|---|
Molecular Weight |
319.70 g/mol |
IUPAC Name |
5-(4-chloro-1-ethylpyrazol-3-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H10ClN5O3/c1-2-18-7-10(14)11(16-18)13-15-12(17-22-13)8-3-5-9(6-4-8)19(20)21/h3-7H,2H2,1H3 |
InChI Key |
BDBRMWINGFKOCH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(naphthalen-2-ylsulfonyl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]propanamide](/img/structure/B10924308.png)
![1-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione](/img/structure/B10924310.png)
![2-[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10924318.png)
![1-(2-Fluorophenyl)-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine](/img/structure/B10924320.png)
![N-(4-acetylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924329.png)
![Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B10924333.png)
![6-(3-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924338.png)
![6-cyclopropyl-N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924339.png)
![9-(1-ethyl-1H-pyrazol-4-yl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10924345.png)

![4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B10924359.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10924367.png)
![3-{[(E)-(4-ethoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10924376.png)

